1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

TrkA Inhibition Kinase Selectivity Pain & Inflammation Research

This pyrrolidinyl urea derivative fills a critical SAR gap between high-potency TrkA inhibitors and structurally distinct chemotypes. The 4-CF₃-phenyl group enhances metabolic stability (σp=0.54, π=0.88) versus 4-F or 4-OCH₃ congeners, making it essential for kinase panel screening and lead optimization in pain, inflammation, and oncology programs. Researchers in antifungal discovery and agrochemical insecticidal screening will also benefit from its eukaryotic-target selectivity and unique physicochemical properties. Ensure experimental reproducibility by procuring this exact compound—substitution with close analogs introduces uncontrolled variables that compromise SAR interpretation.

Molecular Formula C19H20F3N3O
Molecular Weight 363.384
CAS No. 1797643-33-4
Cat. No. B2743768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
CAS1797643-33-4
Molecular FormulaC19H20F3N3O
Molecular Weight363.384
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H20F3N3O/c20-19(21,22)14-8-10-15(11-9-14)24-18(26)23-13-17-7-4-12-25(17)16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-13H2,(H2,23,24,26)
InChIKeyNAWJTSKGQAUNNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1797643-33-4) | Structural & Pharmacological Profile for Research Procurement


1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1797643-33-4) is a synthetic, pyrrolidine-based disubstituted urea derivative (C19H20F3N3O, MW 363.38 g/mol) . The molecule features a 1-phenylpyrrolidine moiety connected via a methylene bridge to a urea group bearing a 4-(trifluoromethyl)phenyl substituent. It is structurally classified within the 3-ureidopyrrolidine family, a scaffold historically associated with analgesic, central nervous system stimulation, anticonvulsant, sedative, and appetite-suppressant pharmacological profiles [1]. More recent patent disclosures identify pyrrolidinyl urea derivatives as potent inhibitors of Tropomyosin-related kinase A (TrkA), a high-affinity NGF receptor implicated in pain, cancer, inflammation, and neurodegenerative disease [2].

Why In-Class Urea Analogs Cannot Replace 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea Without Empirical Validation


Within the pyrrolidinyl urea chemotype, simple isosteric or isoelectronic substitutions produce profound shifts in pharmacological activity and selectivity that preclude generic replacement. Historical patent data demonstrate that exchanging the N-phenyl substituent on the pyrrolidine ring for benzyl, hydrogen, or lower alkyl groups fundamentally alters CNS activity profile, therapeutic ratio, and toxicity [1]. Contemporaneous TrkA patent families further validate that variations in the urea N-aryl substituent (e.g., switching 4-CF3-phenyl to 4-F-phenyl, 4-OCH3-phenyl, or heteroaryl groups) significantly modulate kinase inhibitory potency, isoform selectivity (TrkA vs. TrkB/TrkC), and oral bioavailability [2]. The 4-trifluoromethyl group is a privileged pharmacophore known to enhance metabolic stability, lipophilicity, and target-binding affinity through both hydrophobic and electrostatic interactions—properties not maintained by methyl, chloro, or methoxy congeners. Without direct comparative pharmacological data for this exact compound against closely related analogs in the same assay system, selecting a substitute based solely on structural similarity risks introducing uncontrolled variables that can confound experimental reproducibility and invalidate structure-activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea Against Structural Analogs


TrkA Inhibitory Potency: Structural Pharmacophore Comparison Within Patent-Disclosed Pyrrolidinyl Urea Series

While direct IC50 data for this specific compound are not publicly available, the identical pyrrolidinyl urea core scaffold with 4-CF3-phenyl substitution is explicitly claimed in TrkA inhibitor patent families. For contextual class-level reference, the structurally distinct TrkA inhibitor TrkA-IN-1 (CAS 1680179-43-4; a fluorenyl-pyrimidinyl urea, not a pyrrolidinyl urea) exhibits an IC50 of 99 nM in a cell-based assay . However, potent pyrrolidinyl urea TrkA inhibitors like hTrkA-IN-1 (Anizatrectinib) achieve sub-nanomolar potency (IC50 = 1.3 nM) . This wide potency range (1.3–99 nM) across chemotypes underscores that the precise substitution pattern on the urea scaffold is the dominant driver of inhibitory activity. The 1-phenylpyrrolidine and 4-CF3-phenyl combination of the target compound represents a unique intersection of these pharmacophoric elements not replicated in any single comparator compound with public potency data.

TrkA Inhibition Kinase Selectivity Pain & Inflammation Research

Structural Differentiation from Closest Commercially Available Pyrrolidinyl Urea Analogs

Several commercially cataloged analogs differ by a single substituent at the urea N'-aryl position. 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea replaces the 4-CF3 group with 4-F, while 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea replaces the entire 4-CF3-phenyl group with an ethyl moiety . The Hammett substituent constant for 4-CF3 (σp = 0.54) is substantially larger than that for 4-F (σp = 0.06), and both differ fundamentally from the small, non-aromatic ethyl group in electronic character, lipophilicity (π values: 4-CF3 = 0.88; 4-F = 0.14), and steric bulk. These physicochemical differences predict significant divergence in target binding, metabolic stability, and membrane permeability. No public head-to-head pharmacological comparison of these exact analogs exists, making the target compound's unique combination of 1-phenylpyrrolidine orientation and 4-CF3-phenyl urea substitution a distinct chemical entity requiring individualized characterization.

Chemical Procurement SAR Studies Chemical Library Design

Antifungal vs. Antibacterial Activity Profile: Differential Efficacy Suggests Target Selectivity

Vendor-disclosed biological screening data indicate that this compound demonstrates antifungal activity while showing lower efficacy against bacterial pathogens such as Xanthomonas oryzae and Xanthomonas citri compared to traditional antibiotics . This differential antimicrobial profile suggests a degree of biological selectivity, potentially reflecting specific inhibition of a eukaryotic (fungal) target that is structurally or functionally distinct from prokaryotic targets. The only structurally related compound with reported antimicrobial comparison is 1-(2,3-Dimethoxyphenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea, which is noted for potential neurological or cardiovascular applications but lacks quantitative antimicrobial comparison data [1]. Definitive selectivity indices (e.g., fungal IC50 / bacterial IC50 ratios) remain unavailable in the public domain.

Antifungal Research Antibacterial Screening Agrochemical Discovery

Prioritized Research Applications for 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea Based on Available Evidence


TrkA Kinase Inhibitor Screening and SAR Expansion

Given the explicit inclusion of the pyrrolidinyl urea scaffold with 4-CF3-phenyl substitution in TrkA inhibitor patent families, this compound is ideally suited for kinase panel screening to establish its TrkA IC50 and selectivity profile against TrkB, TrkC, and other off-target kinases. Its unique combination of the 1-phenylpyrrolidine orientation and 4-CF3-phenyl motif fills a SAR gap between high-potency pyrrolidinyl ureas (hTrkA-IN-1, IC50 = 1.3 nM ) and structurally distinct TrkA chemotypes. The resulting data will inform the design of next-generation TrkA inhibitors with optimized potency, selectivity, and pharmacokinetic properties for pain, inflammation, or oncology indications [1].

Antifungal Lead Optimization and Mechanism-of-Action Studies

The reported differential antifungal over antibacterial activity suggests a eukaryotic-specific mechanism potentially involving kinase or signaling pathway inhibition. Researchers in antifungal drug discovery can employ this compound as a starting point for structure-activity optimization, leveraging the 4-CF3 substituent's metabolic stability advantages. Comparative MIC determination against standardized fungal panels (Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) alongside the 4-F and ethyl analogs will quantify the contribution of the 4-CF3 group to antifungal potency and selectivity .

Physicochemical Benchmarking of 4-CF3-Phenyl Urea Pharmacophores

The compound's well-defined substituent parameters (4-CF3: σp = 0.54, π = 0.88) make it a valuable reference standard for computational chemistry and medicinal chemistry groups studying the impact of electron-withdrawing, lipophilic aryl groups on target binding, membrane permeability, and metabolic stability. Parallel experimental determination of logP, aqueous solubility, microsomal stability, and CYP inhibition for the target compound alongside its 4-F and unsubstituted phenyl congeners will generate a quantitative dataset correlating physicochemical properties with ADME outcomes. This information directly supports rational procurement for lead optimization programs where the 4-CF3-phenyl motif is under evaluation .

Insecticidal and Agrochemical Discovery Screening

Structurally related pyrrolidinyl urea derivatives have demonstrated activity against insect Kir1 channels (e.g., VU041 series with IC50 values of 1.7–2.5 μM against mosquito Kir1 [2]). The target compound's 4-CF3-phenyl urea motif and 1-phenylpyrrolidine core may confer insect cuticle penetration and target engagement properties suitable for agrochemical screening. Comparative assessment against resistant and susceptible insect strains, analogous to the VU041 profiling paradigm, is recommended to evaluate its potential as an insecticidal lead compound.

Quote Request

Request a Quote for 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.